N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted at positions 3, 5, and 6 with methyl groups. At position 2, a sulfanyl group bridges the core to an acetamide moiety, which is further linked to a 2-isopropylphenyl group.
Properties
Molecular Formula |
C20H23N3O2S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c1-11(2)14-8-6-7-9-15(14)21-16(24)10-26-20-22-18-17(19(25)23(20)5)12(3)13(4)27-18/h6-9,11H,10H2,1-5H3,(H,21,24) |
InChI Key |
QUPSCDYXEIYCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Thienopyrimidine Formation: Start by synthesizing the thienopyrimidine ring system. This can be achieved through cyclization reactions involving appropriate precursors.
Sulfur Incorporation: Introduce the sulfur atom into the thienopyrimidine ring using suitable reagents.
Acetamide Group Addition: Attach the acetamide group to the sulfur atom.
Isopropyl Phenyl Substitution: Finally, substitute the phenyl ring with the isopropyl group.
Industrial Production:: While industrial-scale production methods may vary, the compound is likely synthesized using efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Oxidation: The sulfur atom can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Substitution: The phenyl ring can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
- Oxidation: Sulfone derivatives.
- Reduction: Reduced acetamide products.
- Substitution: Isopropyl-substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- A study demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This suggests that N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide may also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory properties using molecular docking studies. These studies suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor:
- Inhibition of 5-LOX is crucial in managing inflammatory diseases such as asthma and arthritis. The structural features of this compound may enhance its interaction with the enzyme's active site.
Antimicrobial Properties
Preliminary studies have suggested that derivatives of thieno[2,3-d]pyrimidine possess antimicrobial activity against various pathogens:
- The sulfanyl group in the compound may play a significant role in enhancing its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in bacteria and fungi.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Thienopyrimidine Core: Utilizing simple and commercially available reagents to construct the thieno[2,3-d]pyrimidine framework.
- Introduction of Functional Groups: The incorporation of the propan-2-yl phenyl moiety and sulfanyl group through nucleophilic substitution reactions.
- Final Coupling Reaction: The final acetamide formation via acylation reactions.
Case Study 1: Anticancer Activity
A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting pathways associated with cell proliferation and survival.
Case Study 2: Antimicrobial Effects
Research on thienopyrimidine derivatives indicated substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli strains.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Target Compound vs. Compound A : The cyclopenta fusion in Compound A introduces conformational rigidity, while the 4-chlorophenyl group increases electron-withdrawing effects compared to the target’s trimethyl groups. This may alter binding affinity in enzyme pockets .
- Target Compound vs.
- Target Compound vs.
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The target’s 3,5,6-trimethyl groups increase logP compared to Compound A’s chlorophenyl and Compound C’s dichlorophenyl (halogens are less hydrophobic than methyl) .
- Hydrogen Bonding: The acetamide NH in all compounds serves as a hydrogen-bond donor, but Compound B’s triazolo N atoms provide additional acceptor sites .
Biological Activity
N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : C20H23N3O2S2
- Molecular Weight : 401.5 g/mol
- IUPAC Name : N-(2-propan-2-ylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The thieno[2,3-d]pyrimidine moiety is particularly noteworthy for its ability to interact with biological targets involved in cancer progression and inflammation.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of compounds related to thieno[2,3-d]pyrimidines:
- Mechanism of Action : Compounds containing thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target cyclin-dependent kinases (CDKs) and other enzymes critical for cell cycle regulation.
-
Case Studies :
- A study reported that a derivative of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116), with IC50 values ranging from 0.39 to 0.74 µM .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- Inhibition of Inflammatory Mediators : Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK and apoptosis induction | |
| Anti-inflammatory | Inhibition of COX-2 and LOX | |
| Cytotoxicity | IC50 values against various cancer cell lines |
Table 2: Case Study Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | MCF7 | 0.39 |
| Thieno[2,3-d]pyrimidine derivative | HCT116 | 0.74 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
